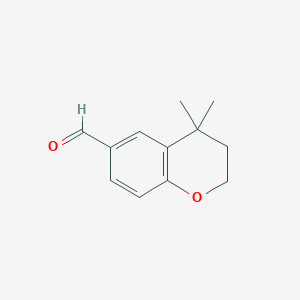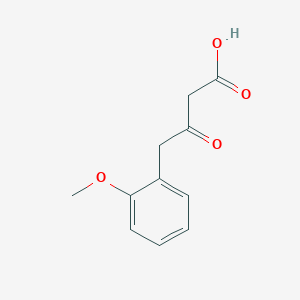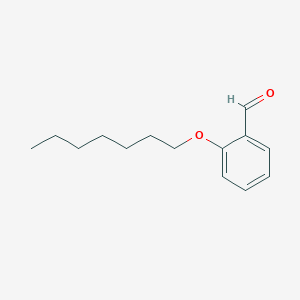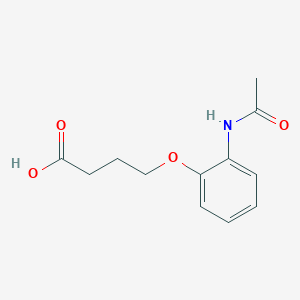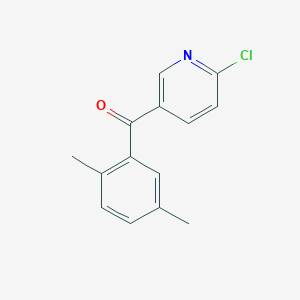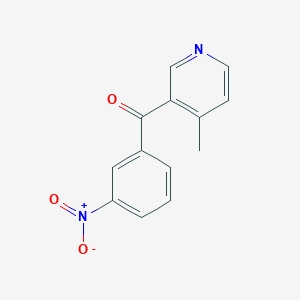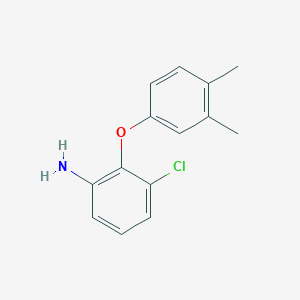
3-Chloro-2-(3,4-dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(3,4-dimethylphenoxy)aniline is a specialty product used for proteomics research . It has a molecular formula of C14H14ClNO and a molecular weight of 247.72 .
Synthesis Analysis
The synthesis of anilines like this compound can involve various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups (dimethyl), a chlorine atom (chloro), and an aniline group (NH2). The molecular formula is C14H14ClNO .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other anilines. These may include reactions with secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .Wissenschaftliche Forschungsanwendungen
Metabolite Identification in Carcinogenic Studies
A study identified various modified anilines, including 3-chloro-4-hydroxyaniline, as metabolites in the urine of rats treated with a carcinogenic compound. This suggests a possible role of such chloroanilines in metabolic pathways related to carcinogenic substances (Kolar & Schlesiger, 1975).
Environmental Degradation and Treatment
Research on the Hybrid Photo-electrocatalytic Oxidation method for treating wastewater containing stubborn organic compounds like 3,4-dimethylaniline proposed a degradation mechanism, highlighting the importance of this approach in environmental remediation (Li et al., 2020).
Polyurethane Synthesis
A study on the synthesis of polyurethane cationomers investigated the use of various anilines, including chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, highlighting the compound's potential in the development of polymeric materials with specific properties (Buruianǎ et al., 2005).
Bacterial Degradation
A study involving Delftia sp. AN3, a bacteria capable of degrading aniline and acetanilide, noted its inability to grow on substituted anilines like 3-chloroaniline, underscoring the potential for bioremediation but also the challenges posed by chlorinated anilines (Liu et al., 2002).
Organometallic Chemistry
Research in organometallic chemistry has involved chloro- and dimethylphenoxytriorganostannanes, offering insights into the behavior and potential applications of these compounds in chemical synthesis and industrial processes (Suzuki et al., 1990).
Herbicide Degradation
Investigations into the microbial degradation of herbicides showed the breakdown of aromatic compounds like chloroanilines under iron-reducing conditions, which is significant for understanding the environmental fate of such chemicals (Kazumi et al., 1995).
Synthesis and Structural Studies
Structural studies of various chloroanilines, like 4-chloro-N-(3,4-dimethoxybenzylidene)aniline, have been conducted to understand their molecular and crystal structures, which is essential in the development of new materials and pharmaceuticals (Khalaji et al., 2011).
Eigenschaften
IUPAC Name |
3-chloro-2-(3,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHUCYRMKCCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)



